molecular formula C17H14ClNO3 B12735055 4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester CAS No. 86818-32-8

4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester

Cat. No.: B12735055
CAS No.: 86818-32-8
M. Wt: 315.7 g/mol
InChI Key: WHVIZFUEHCUPHP-UHFFFAOYSA-N
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Description

4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoxazine ring fused with a benzene ring, and a chloro substituent at the 6th position

Preparation Methods

The synthesis of 4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester typically involves multiple steps. One common method includes the reaction of 6-chloro-2H-1,4-benzoxazin-3-one with benzeneacetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(6-Chloro-2H-1,4-benzoxazin-3-yl)benzeneacetic acid methyl ester can be compared with other benzoxazine derivatives, such as:

Properties

CAS No.

86818-32-8

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

methyl 2-[4-(6-chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetate

InChI

InChI=1S/C17H14ClNO3/c1-21-17(20)8-11-2-4-12(5-3-11)15-10-22-16-7-6-13(18)9-14(16)19-15/h2-7,9H,8,10H2,1H3

InChI Key

WHVIZFUEHCUPHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)OC2

Origin of Product

United States

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